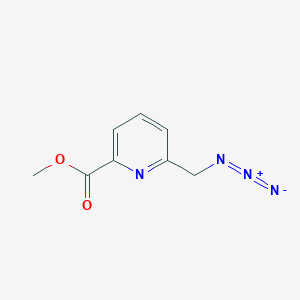
Methyl 6-(azidomethyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(azidomethyl)pyridine-2-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an azidomethyl group attached to the pyridine ring, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(azidomethyl)pyridine-2-carboxylate typically involves the introduction of an azidomethyl group to the pyridine ring. One common method involves the reaction of Methyl 6-(bromomethyl)pyridine-2-carboxylate with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired azide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions: Methyl 6-(azidomethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the azide.
科学研究应用
Chemistry: Methyl 6-(azidomethyl)pyridine-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in click chemistry reactions.
Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for bioorthogonal reactions, enabling the study of biological processes in living cells.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of Methyl 6-(azidomethyl)pyridine-2-carboxylate involves its reactivity with various chemical species. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reaction is widely used in click chemistry for the synthesis of complex molecules. The compound can also interact with biological molecules, enabling the study of molecular interactions and pathways.
相似化合物的比较
- Methyl 6-(bromomethyl)pyridine-2-carboxylate
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
- Ethyl 6-methylpyridine-2-carboxylate
Comparison: Methyl 6-(azidomethyl)pyridine-2-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The azide group allows for bioorthogonal reactions, making it valuable in biological and medicinal research. In contrast, compounds like Methyl 6-(bromomethyl)pyridine-2-carboxylate and Methyl 6-(hydroxymethyl)pyridine-2-carboxylate have different functional groups, leading to variations in their chemical behavior and applications.
属性
分子式 |
C8H8N4O2 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
methyl 6-(azidomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)7-4-2-3-6(11-7)5-10-12-9/h2-4H,5H2,1H3 |
InChI 键 |
IITYMGSIQBGFBH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=N1)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B13483674.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione](/img/structure/B13483675.png)
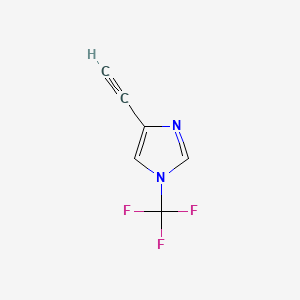
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)
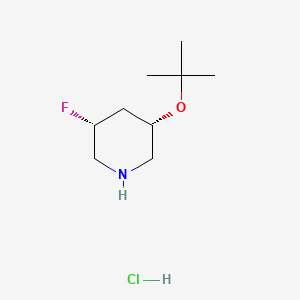
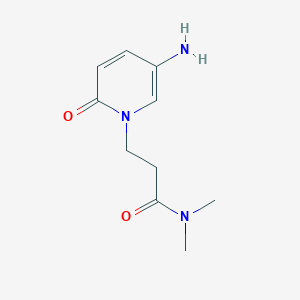



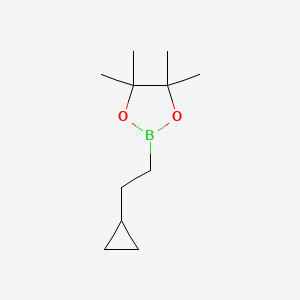
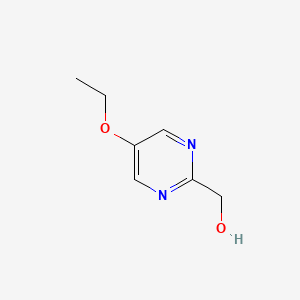

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
